molecular formula C10H14ClNO B2959330 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride CAS No. 41873-57-8

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride

Cat. No. B2959330
CAS RN: 41873-57-8
M. Wt: 199.68
InChI Key: ALOLGKMVBLAKNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydroindoles usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .

Scientific Research Applications

Chemical Synthesis and Reactivity
Research on isatin derivatives, such as the synthesis of Schiff and Mannich bases incorporating 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, demonstrates the reactivity of compounds structurally related to 1-Ethyl-2,3-dihydroindol-5-ol; hydrochloride. These bases are synthesized through a series of reactions starting from substituted benzyl cyanides, highlighting the potential for creating complex molecules with applications in medicinal chemistry and material science (Bekircan & Bektaş, 2008).

Polymorphism and Material Characterization
Studies on polymorphism, such as the investigation of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, use spectroscopic and diffractometric techniques to characterize different crystalline forms. This research illustrates the importance of understanding polymorphism in drug development and material sciences, which could be relevant for derivatives of 1-Ethyl-2,3-dihydroindol-5-ol; hydrochloride (Vogt et al., 2013).

Polymerization and Materials Development
The polymerization of propylene using supported, chiral, ansa-metallocene catalysts to produce polypropylene with narrow molecular weight distributions demonstrates the application of complex organometallic catalysts in materials science. Such studies underscore the potential use of related compounds in developing new polymeric materials with specific properties (Collins et al., 1992).

Biodegradable Materials
Research on the synthesis of biodegradable micelles/polymersomes from fumaric/sebacic acids and poly(ethylene glycol) highlights the potential of using complex organic compounds in the development of drug delivery systems. These systems, capable of encapsulating and releasing therapeutic agents, point towards the utility of structurally similar compounds in biomedical applications (Najafi & Sarbolouki, 2003).

Hydrolysis and Chemical Transformations
Studies on the acid-catalyzed hydrolysis of cellulose in ionic liquids reveal insights into the conversion of biomass into valuable chemical products. This research is indicative of the broader potential for using chemical transformations in sustainable chemistry and biofuel production (Dee & Bell, 2011).

Future Directions

2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

properties

IUPAC Name

1-ethyl-2,3-dihydroindol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-11-6-5-8-7-9(12)3-4-10(8)11;/h3-4,7,12H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWENNDPAVYTSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride

CAS RN

41873-57-8
Record name 1-ethyl-2,3-dihydro-1H-indol-5-ol hydrochloride
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